N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide - 1105234-56-7

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Catalog Number: EVT-2497343
CAS Number: 1105234-56-7
Molecular Formula: C17H13ClN4O3S
Molecular Weight: 388.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide []

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It demonstrated efficacy in in vivo rheumatoid arthritis models and exhibited a favorable safety profile in Phase 1 clinical trials. []
  • Relevance: While structurally distinct from N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, both compounds share the presence of a 1,3,4-oxadiazole ring, a common pharmacophore in medicinal chemistry. []

2. 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones []

  • Compound Description: This series of compounds were synthesized and evaluated for their anticonvulsant activity. []
  • Relevance: The presence of the 1,3,4-oxadiazole ring links these compounds to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. []

3. 3-phenyl-5-alkoxy-1,3,4-oxadiazol-2-ones []

  • Compound Description: These compounds are designed as hormone-sensitive lipase inhibitors. []
  • Relevance: The core 1,3,4-oxadiazole structure found in this group is also present in N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. []

4. 5-(5-amino-1,3,4-oxadiazol-2-yl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one Derivatives []

  • Compound Description: These derivatives were synthesized and assessed for their antioxidant activity. []
  • Relevance: These compounds share the 1,3,4-oxadiazole moiety with N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, highlighting this structure's versatility in medicinal chemistry. []

5. Quinazolinone-5-(4-chlorophenyl)-1,3,4-oxadiazole conjugates []

  • Compound Description: These compounds demonstrated cytotoxic activity against MCF-7 and HeLa cell lines. []
  • Relevance: The shared presence of the 1,3,4-oxadiazole ring connects these compounds to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. []

6. 2-(5-Cyclohexyl-1-(2-cyclopentyl-2-oxo-ethyl)-2-oxo-1,2-dihydro-3H-1,3,4-benzotriazepin-3-yl)-N-(3-(5-oxo-2,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl)-acetamide []

  • Compound Description: This compound is a potent CCK2 receptor antagonist that effectively inhibits pentagastrin-stimulated gastric acid secretion in rats and dogs. []
  • Relevance: Although not a 1,3,4-oxadiazole, the presence of a related oxadiazole ring, the 1,2,4-oxadiazole, makes this compound structurally relevant to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. []

7. 3-(5-phenyl/phenylamino-[1,3,4]oxadiazol-2-yl)-chromen-2-one and N-[5-(2-oxo-2H-chromen-3-yl)-[1,3,4]oxadiazol-2-yl]-benzamide derivatives []

  • Compound Description: This series of compounds exhibit dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitory activity and demonstrated anti-inflammatory and analgesic properties. []
  • Relevance: These compounds share the 1,3,4-oxadiazole scaffold with N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. []

8. Anthranilic diamides analogs containing 1,3,4-oxadiazole rings []

  • Compound Description: This group of compounds demonstrated good insecticidal activity against Plutella xylostella. []
  • Relevance: The inclusion of the 1,3,4-oxadiazole ring within their structure makes these compounds structurally related to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. []

9. 2-(5-(phenoxymethyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)aceto hydrazide derivatives []* Compound Description: A series of these compounds were synthesized and evaluated for their antibacterial and antifungal activities. []* Relevance: The presence of the 1,3,4-oxadiazole ring in these derivatives links them structurally to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. []

10. 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives []

  • Compound Description: This series of compounds were synthesized and evaluated for their antioxidant activity, with some exhibiting higher activity than ascorbic acid. []
  • Relevance: These compounds are structurally similar to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, as both contain the 5-oxopyrrolidine moiety. []

11. N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (MK-0518) []

  • Compound Description: This compound, known as MK-0518, is a potent HIV integrase inhibitor. []
  • Relevance: MK-0518 and N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide are structurally related through the presence of the 1,3,4-oxadiazole ring. []

Properties

CAS Number

1105234-56-7

Product Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Molecular Formula

C17H13ClN4O3S

Molecular Weight

388.83

InChI

InChI=1S/C17H13ClN4O3S/c18-13-7-6-12(26-13)16-20-21-17(25-16)19-15(24)10-8-14(23)22(9-10)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,21,24)

InChI Key

VCAOAZJMPFUMNZ-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.